
2-Phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile typically involves the cyclization of appropriate precursors. One efficient method involves the addition of lithium acetylide (prepared in situ from phenylacetylene and butyl lithium) to cyclohexanone, followed by dehydration using POCl3-pyridine to form an epoxide. The epoxide is then opened with chiral amines or amino acid esters, followed by intramolecular, metal-catalyzed cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and using cost-effective reagents, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitriles to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing nitriles to amines.
Substitution: Friedel-Crafts acylation or alkylation can be employed using catalysts like AlCl3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or hydroxylated derivatives, while reduction can produce primary amines.
Applications De Recherche Scientifique
2-Phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceuticals with potential antiviral, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex indole derivatives.
Material Science: Its derivatives are explored for use in organic electronics and as ligands in coordination chemistry.
Mécanisme D'action
The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylindole: Lacks the tetrahydro structure, making it less flexible.
4,5,6,7-Tetrahydroindole: Lacks the phenyl group, affecting its binding properties.
Indole-3-carbonitrile: Lacks the tetrahydro structure, influencing its reactivity.
Uniqueness
2-Phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile is unique due to its combination of a phenyl group and a tetrahydroindole structure, which provides a balance of rigidity and flexibility, making it suitable for various applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C15H14N2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C15H14N2/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-3,6-7,17H,4-5,8-9H2 |
Clé InChI |
KRIAFCYRTQBUGW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=C(N2)C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-Fluorophenyl)-7-(piperidin-4-yl)-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyrazine oxalate](/img/structure/B15054081.png)
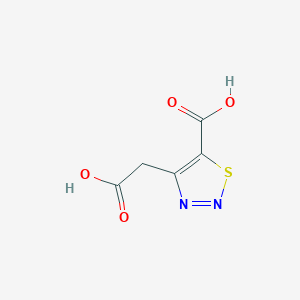
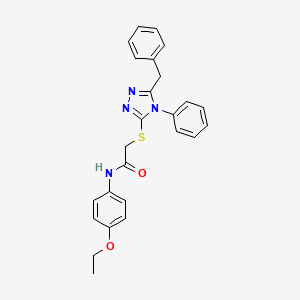
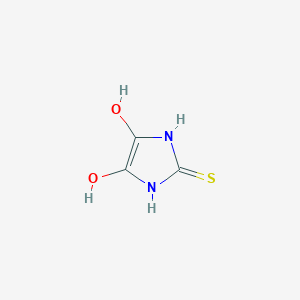
![3-methyl-1-phenyl-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B15054106.png)
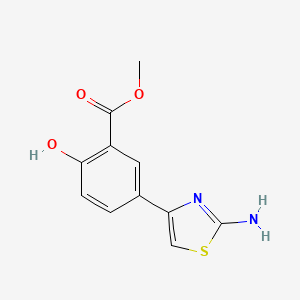
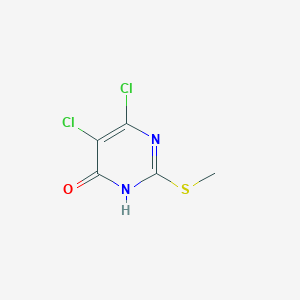
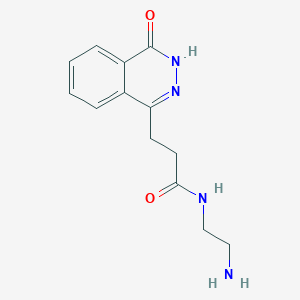
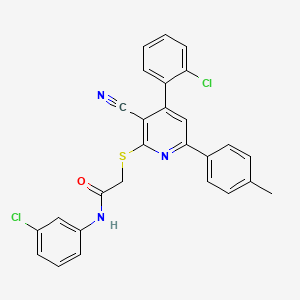

![4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B15054140.png)
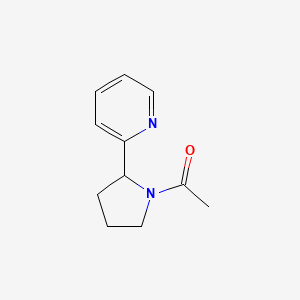
![2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B15054168.png)
![8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid](/img/structure/B15054174.png)
